![molecular formula C18H11BrClNO2S B2451999 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide CAS No. 313275-86-4](/img/structure/B2451999.png)

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

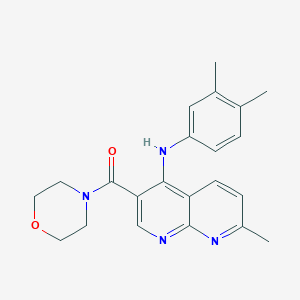

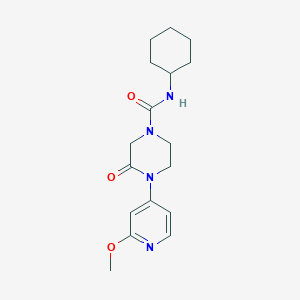

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide is a chemical compound with the molecular formula C15H10BrCl2NO2 . It is a solid substance and its crystal structure has been studied .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. A study by Sukanta Bar and Maxwell Israel Martin describes a regioselective synthesis of a similar compound, 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile .Molecular Structure Analysis

The molecular structure of this compound has been determined through crystallography . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 387.06 . The compound’s InChI Code is 1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) .Scientific Research Applications

Synthesis and Chemical Properties

Regioselective Synthesis : The regioselective synthesis of thiophene derivatives like 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide involves successive direct lithiations and a bromination reaction, starting from thiophene. This process highlights the chemical manipulation possibilities of thiophene-based compounds, including N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide (Bar & Martin, 2021).

Molecular Docking Studies : Thiophene carboxamide derivatives, similar to this compound, have been studied for their binding affinities in molecular docking studies. These studies are crucial for understanding the interactions between these compounds and biological targets, such as enzymes or receptors (Mathew, Suresh, Anbazhagan, & Dev, 2016).

Potential Biological Activities

Antimicrobial Properties : Some thiophene-2-carboxamide derivatives have shown promising antimicrobial activities, indicating potential applications in developing new antibiotics (Ahmed, 2007). This suggests that this compound could also possess similar properties.

Anticancer Activity : The synthesis of thiophene-2-carboxamide derivatives and their evaluation for anticancer activity reveals the potential of these compounds in cancer treatment. Some derivatives have shown inhibitory activity against various cancer cell lines, pointing towards a possible application of this compound in oncology (Gulipalli, Ravula, Bodige, Endoori, Cherukumalli, Chandra, & Seelam, 2019).

Allosteric Enhancer Activity : Thiophene derivatives have been studied for their role as allosteric enhancers of the A1 adenosine receptor, suggesting potential neurological applications. Modifications in the thiophene structure can significantly impact this activity, which may be relevant for the study of this compound (Romagnoli, Baraldi, Carrión, Lopez Cara, Cruz-López, Salvador, Preti, Tabrizi, Moorman, Vincenzi, Borea, & Varani, 2012).

Safety and Hazards

The compound is classified as dangerous according to GHS05 and GHS07 pictograms . It has hazard statements H302-H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Mechanism of Action

Target of Action

The primary targets of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

It is known that the compound contains a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry .

Pharmacokinetics

The compound’s bioavailability, half-life, and other pharmacokinetic parameters are subjects of ongoing research .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

properties

IUPAC Name |

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrClNO2S/c19-11-7-8-15(21-18(23)16-6-3-9-24-16)13(10-11)17(22)12-4-1-2-5-14(12)20/h1-10H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGYBJOKQSJMQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2451918.png)

![N-[(4-Cyclopropyl-2-fluorophenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2451921.png)

![5-isopropyl-7-(4-(2-oxo-2-phenylethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2451922.png)

![2,6-difluoro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2451931.png)

![2-(4-Fluoro-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine](/img/structure/B2451934.png)

![3-(4-fluorophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2451935.png)